N-[(4-sulfamoylphenyl)methyl]acetamide N-[(4-sulfamoylphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 2015-14-7
VCID: VC3694237
InChI: InChI=1S/C9H12N2O3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
SMILES: CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol

N-[(4-sulfamoylphenyl)methyl]acetamide

CAS No.: 2015-14-7

Cat. No.: VC3694237

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-sulfamoylphenyl)methyl]acetamide - 2015-14-7

Specification

CAS No. 2015-14-7
Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
IUPAC Name N-[(4-sulfamoylphenyl)methyl]acetamide
Standard InChI InChI=1S/C9H12N2O3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12)(H2,10,13,14)
Standard InChI Key AHQONKCJXWTTOW-UHFFFAOYSA-N
SMILES CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N
Canonical SMILES CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure

N-[(4-sulfamoylphenyl)methyl]acetamide belongs to the class of sulfonamides, featuring a para-substituted benzene ring with a sulfamoyl group (-SO₂NH₂) and a methylacetamide side chain. The compound has the following key structural elements:

  • A benzene ring core

  • A sulfamoyl group (-SO₂NH₂) at the para position

  • A methyl bridge connecting to an acetamide functional group (-NHCOCH₃)

Based on structurally similar compounds, we can predict its molecular formula to be C₉H₁₂N₂O₃S with a molecular weight of approximately 228.27 g/mol . The structure can be represented by the following IUPAC name: N-[(4-sulfamoylphenyl)methyl]acetamide.

Physical Properties

While direct data on N-[(4-sulfamoylphenyl)methyl]acetamide is limited, we can estimate its physical properties based on structurally similar compounds:

PropertyEstimated ValueBasis for Estimation
Physical StateSolid at room temperatureSimilar to related sulfonamide derivatives
Melting Point150-180°CBased on related compound melting points
SolubilityModerate in polar organic solvents, limited in waterCommon for sulfonamide compounds
LogP-0.1 to 0.5Comparable to similar derivatives with slight variations in functional groups
Flash Point~190°CBased on similar acetamide derivatives

Chemical Properties

N-[(4-sulfamoylphenyl)methyl]acetamide exhibits chemical properties characteristic of sulfonamides and acetamides:

  • The sulfamoyl group (SO₂NH₂) is mildly acidic and can participate in hydrogen bonding

  • The acetamide group (-NHCOCH₃) can undergo hydrolysis under acidic or basic conditions

  • The compound can potentially act as a hydrogen bond donor through its NH groups and as a hydrogen bond acceptor through its carbonyl and sulfonyl oxygens

  • It may participate in nucleophilic substitution reactions at the acetyl carbon

Synthesis Methods

Laboratory Synthesis

The synthesis of N-[(4-sulfamoylphenyl)methyl]acetamide can be achieved through several routes, with the most viable approaches being:

Acetylation of 4-(aminomethyl)benzenesulfonamide

This approach involves the reaction of 4-(aminomethyl)benzenesulfonamide with acetic anhydride or acetyl chloride in the presence of a mild base such as triethylamine. The reaction typically proceeds under mild conditions (0-25°C) in solvents like dichloromethane or tetrahydrofuran.

Reduction and Acetylation Route

Starting from 4-cyanobenzenesulfonamide:

  • Reduction of the nitrile group to form 4-(aminomethyl)benzenesulfonamide using reducing agents like lithium aluminum hydride or hydrogen with a suitable catalyst

  • Subsequent acetylation of the resulting amine with acetic anhydride

Industrial Production

Industrial production methods would likely involve optimized versions of laboratory syntheses, with considerations for:

  • Continuous flow reactors to improve efficiency and scalability

  • Automated systems for precise control of reaction conditions

  • Use of more economical reagents and catalysts

  • Implementation of green chemistry principles to reduce waste and environmental impact

The selection of specific reaction conditions would depend on factors such as yield, purity requirements, cost-effectiveness, and safety considerations.

Applications and Biological Activity

Medicinal Applications

The sulfonamide moiety in N-[(4-sulfamoylphenyl)methyl]acetamide suggests potential biological activities comparable to other sulfonamide derivatives:

Enzyme Inhibition

Sulfonamides are known to inhibit various enzymes, particularly carbonic anhydrases. By extension, N-[(4-sulfamoylphenyl)methyl]acetamide may demonstrate similar inhibitory effects, with potential applications in:

  • Treatment of glaucoma (through intraocular pressure reduction)

  • Anti-epileptic therapy

  • Diuretic activity

Antimicrobial Properties

The structural features of this compound suggest potential antimicrobial activity, similar to other sulfonamide derivatives that interfere with bacterial folic acid synthesis. This mechanism is crucial for bacterial proliferation, making the compound potentially valuable as an antimicrobial agent.

Research Applications

N-[(4-sulfamoylphenyl)methyl]acetamide serves as a valuable research tool in:

  • Structure-activity relationship studies for developing new sulfonamide-based drugs

  • Investigations of binding mechanisms to specific enzyme targets

  • Development of imaging agents and molecular probes

  • Exploration of novel synthetic pathways for complex sulfonamide derivatives

Industrial Uses

Potential industrial applications include:

  • Intermediate in the synthesis of more complex pharmaceutical compounds

  • Development of specialized reagents for organic synthesis

  • Component in analytical chemistry applications

Mechanism of Action

Molecular Interactions

Based on structural similarities to other sulfonamide derivatives, N-[(4-sulfamoylphenyl)methyl]acetamide likely interacts with biological targets through:

  • Hydrogen bonding interactions via the sulfonamide and acetamide groups

  • Electrostatic interactions with positively charged amino acid residues in proteins

  • π-stacking interactions between the aromatic ring and aromatic amino acid residues in target proteins

The sulfamoyl group likely mimics the tetrahedral transition state of carbonic acid, enabling competitive binding to active sites of carbonic anhydrase enzymes.

Structure-Activity Relationships

The biological activity of N-[(4-sulfamoylphenyl)methyl]acetamide would be influenced by several structural features:

  • The sulfamoyl group (-SO₂NH₂) is essential for enzyme recognition and binding, particularly to carbonic anhydrases

  • The acetamide side chain likely influences solubility, pharmacokinetics, and target selectivity

  • The methyl bridge provides conformational flexibility for optimal binding to target proteins

  • The aromatic ring serves as a scaffold that positions functional groups for optimal interaction with target sites

Comparative Analysis

Comparison with Related Compounds

N-[(4-sulfamoylphenyl)methyl]acetamide shares structural similarities with several compounds while maintaining distinct features:

CompoundStructural DifferencePotential Functional Implications
2-amino-N-[(4-sulfamoylphenyl)methyl]acetamideAdditional amino group on the acetyl portionEnhanced water solubility, additional hydrogen bonding capability
2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamideChloro substituent on the acetyl portionIncreased reactivity, potential leaving group for further modifications
N-[2-(4-Sulfamoylphenyl)ethyl]acetamideEthyl bridge instead of methyl bridgeGreater conformational flexibility, different spatial arrangement
2-(4-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamideAddition of a 4-chlorophenyl groupIncreased lipophilicity, potential for enhanced membrane permeability

Unique Characteristics

N-[(4-sulfamoylphenyl)methyl]acetamide possesses several distinguishing features:

  • Balanced hydrophilic-lipophilic properties due to the presence of both polar groups (sulfamoyl, acetamide) and a non-polar aromatic ring

  • Potential for selective enzyme inhibition due to its specific spatial arrangement of functional groups

  • Relatively simple structure that allows for easier synthesis and modification compared to more complex derivatives

  • Favorable drug-like properties based on its adherence to Lipinski's Rule of Five (molecular weight <500, LogP <5, hydrogen bond donors <5, hydrogen bond acceptors <10)

Future Research Directions

Research Gaps

Several aspects of N-[(4-sulfamoylphenyl)methyl]acetamide warrant further investigation:

  • Comprehensive pharmacokinetic and pharmacodynamic profiling

  • Detailed toxicity studies to establish safety profiles

  • Crystal structure determination to better understand binding conformations

  • Development of stereoselective synthesis methods if chirality becomes relevant for specific applications

  • Exploration of sustainable and environmentally friendly synthesis routes

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